molecular formula C7H12N2O B13596355 1-(2-Isocyanatoethyl)pyrrolidine

1-(2-Isocyanatoethyl)pyrrolidine

Cat. No.: B13596355
M. Wt: 140.18 g/mol
InChI Key: UYAZUXAGFOFNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isocyanatoethyl)pyrrolidine is a pyrrolidine derivative with an ethyl chain terminating in an isocyanate (-NCO) group. This compound is hypothesized to have applications in polymer synthesis, pharmaceutical intermediates, or as a crosslinking agent.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(2-isocyanatoethyl)pyrrolidine

InChI

InChI=1S/C7H12N2O/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2

InChI Key

UYAZUXAGFOFNJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN=C=O

Origin of Product

United States

Preparation Methods

Synthesis via Phosgene or Phosgene Equivalent Reaction on 1-(2-Aminoethyl)pyrrolidine

This classical approach involves converting the primary amine group on the ethyl side chain of pyrrolidine into an isocyanate group using phosgene or safer phosgene substitutes such as triphosgene or diphosgene.

  • Starting Material: 1-(2-aminoethyl)pyrrolidine.
  • Reagents: Phosgene or triphosgene, base (e.g., triethylamine), inert solvent (e.g., dichloromethane).
  • Conditions: Low temperature (0 °C to room temperature) to control exothermic reaction.
  • Outcome: Formation of 1-(2-isocyanatoethyl)pyrrolidine with good selectivity.

This method is widely used for isocyanate synthesis due to its straightforwardness but requires careful handling of toxic phosgene reagents.

Preparation via Reaction of 1-(2-Isocyanatoethyl)-1H-pyrrole-2,5-dione Intermediates

Research documents the synthesis of this compound derivatives by reacting platinum(IV) complexes with 1-(2-isocyanatoethyl)-1H-pyrrole-2,5-dione in dry N,N-dimethylformamide (DMF) solvent under controlled conditions.

  • Procedure:
    • React (OC-6-44)-[(1R,2R)-cyclohexane-1,2-diamine]hydroxidomethoxidooxalatoplatinum(IV) with 1-(2-isocyanatoethyl)-1H-pyrrole-2,5-dione in DMF.
    • Stir under argon atmosphere at room temperature and elevated temperatures (up to 50 °C) for extended periods (24-48 hours).
    • Purify products by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using methanol-water gradients.
  • Yields: Typically range from 18% to 43% depending on conditions and stoichiometry.
  • Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and ^15N-NMR spectroscopy, showing characteristic chemical shifts for the isocyanate and pyrrolidine moieties.

This method is more complex and tailored for preparing platinum complexes bearing the isocyanatoethyl-pyrrolidine ligand rather than the free compound but provides a synthetic route for derivatives.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Notes
Phosgene Reaction on Aminoethyl 1-(2-aminoethyl)pyrrolidine Phosgene or triphosgene, base, DCM, 0-25 °C High Classical method, requires toxic reagents
Platinum Complex Reaction (DMF) Platinum(IV) complex + 1-(2-isocyanatoethyl)-1H-pyrrole-2,5-dione DMF, argon, 25-50 °C, 24-48 h, RP-HPLC 18-43 For complex derivatives, moderate yield
Halogenation + Nitroethane Route Pyrrolidone → hydroxypyrrolidine → halide intermediate NaBH4 reduction, halogenation, alkoxide, nitroethane, hydrogenation ~15 Multi-step, industrially oriented, purity data not specified

Research Results and Characterization

  • NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the presence of pyrrolidine ring protons and carbons, ethyl linker methylene groups, and characteristic isocyanate carbon signals (~171 ppm for CO in related compounds).
  • Mass Spectrometry: Electrospray ionization (ESI+) shows molecular ion peaks consistent with expected molecular weights (~172 m/z for related pyrrolidine derivatives).
  • Purification: Preparative RP-HPLC with methanol-water gradients effectively isolates pure products.
  • Yields: Vary from 15% to 43% depending on method and scale.

Chemical Reactions Analysis

1-(2-Isocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted urea or carbamate compounds.

Scientific Research Applications

1-(2-Isocyanatoethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Isocyanatoethyl)pyrrolidine, their properties, and applications based on the provided evidence:

Compound Name Substituent/Functional Group Synthesis & Reactivity Key Applications/Biological Activity Stability/Safety Considerations Evidence ID
1-(2-Aminoethyl)pyrrolidine -NH₂ (amine) Synthesized via cyclocondensation with benzaldehyde and mercaptocarboxylic acids. Precursor for thiazolidin-4-ones and thiazinan-4-ones; acetylcholinesterase (AChE) inhibitors. Moderate to good yields; no stability alerts reported.
1-(2-Hydroxyethyl)pyrrolidine -OH (hydroxyl) Derived from solvent blends; degradation studied via LC-MS. Solvent applications; forms degradation products (pyrrolidine, ammonia, NPYR). Degrades under certain conditions; NPYR is a nitrosamine.
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Dienoyl chain Evaluated via QSAR read-across analysis. Feed additive; structural alerts noted but predicted non-toxic via read-across. Requires further toxicological evaluation.
1-(4-Fluoro-2-methylphenyl)pyrrolidine Aromatic substituent Synthesized as a pharmaceutical intermediate. Anti-inflammatory, antiviral, or anticancer applications (inferred from pyrrolidine pharmacophores). High purity; analytical data available.
1-(3,6-Dihydro-2H-thiopyran-4-yl)pyrrolidine Thiopyranyl substituent Not explicitly described; structural analogs suggest heterocyclic modifications. Potential enzyme inhibitors or receptor modulators. Stability data lacking.
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate Ester/ketone Commercial availability; physical properties analyzed. Intermediate in organic synthesis; moderate GI absorption and BBB permeability. Stable under recommended storage conditions.
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine Benzyloxy propanoyl Prepared via substitution reactions (e.g., with isatin derivatives). Pharmaceutical impurity; structural complexity impacts solubility. Limited safety data.

Key Findings from Comparisons:

Functional Group Impact :

  • Amine (-NH₂) : Enables cyclocondensation reactions for heterocyclic drug candidates (e.g., AChE inhibitors) .
  • Hydroxyl (-OH) : Increases polarity and solvent compatibility but introduces degradation risks (e.g., nitrosamine formation) .
  • Isocyanate (-NCO) : Expected to enhance reactivity in polymer crosslinking or bioconjugation, though direct evidence is absent.

Biological Activity: Aromatic substituents (e.g., 4-fluoro-2-methylphenyl) correlate with anti-inflammatory or antiviral activity .

Safety and Stability: Hydroxyethyl derivatives degrade into carcinogenic nitrosamines (NPYR) under certain conditions . Structural alerts in dienoyl-pyrrolidine analogs necessitate read-across evaluations for toxicity .

Synthetic Versatility :

  • Pyrrolidine derivatives with ester/ketone groups (e.g., ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate) exhibit favorable pharmacokinetic profiles for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Isocyanatoethyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 1-(2-Chloroethyl)pyrrolidine (precursor) with isocyanate groups. Key steps include:

  • Precursor Preparation : React pyrrolidine with 1,2-dichloroethane under basic conditions (e.g., K₂CO₃) to form 1-(2-Chloroethyl)pyrrolidine .
  • Isocyanate Introduction : Substitute the chloride group with isocyanate using silver isocyanate (AgNCO) in anhydrous THF at 60°C for 12 hours. Monitor progress via TLC or GC-MS .
  • Yield Optimization : Higher yields (>75%) are achieved under inert atmospheres (N₂/Ar) to prevent hydrolysis of the isocyanate group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • FT-IR : Confirm the isocyanate (-NCO) stretch at ~2250–2275 cm⁻¹. Absence of residual -NH (3300 cm⁻¹) ensures complete substitution .
  • NMR : Use ¹H NMR to verify pyrrolidine ring protons (δ 1.6–2.1 ppm) and ethyl linker (δ 3.4–3.6 ppm). ¹³C NMR distinguishes isocyanate carbons (δ 120–125 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from -NCO group) .

Advanced Research Questions

Q. How do steric and electronic effects of the isocyanate group influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Insights :

  • Steric Hindrance : The pyrrolidine ring’s rigidity and the ethyl linker reduce accessibility to the isocyanate group, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 40% decrease in reaction rate compared to less hindered analogs .
  • Electronic Effects : Electron-donating pyrrolidine increases electrophilicity of the -NCO group, accelerating reactions with amines (e.g., benzylamine: k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for non-pyrrolidine analogs) .
    • Validation : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and transition states. Compare with experimental kinetic data to resolve discrepancies .

Q. What strategies mitigate competing side reactions (e.g., oligomerization) during the synthesis of this compound?

  • Controlled Conditions :

  • Temperature : Maintain temperatures <70°C to suppress isocyanate trimerization.
  • Solvent Choice : Anhydrous aprotic solvents (e.g., THF, DMF) minimize hydrolysis. Add molecular sieves (3Å) to scavenge trace water .
  • Catalysts : Use Lewis acids (e.g., SnCl₂) to direct reactivity toward substitution over oligomerization.
    • Case Study : A 2026 study reported 90% purity when using SnCl₂ (0.1 eq.) in THF, versus 65% purity without catalysts due to trimer byproducts .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • In Silico Approaches :

  • Docking Studies : Simulate interactions with targets like serine hydrolases or GPCRs using AutoDock Vina. The isocyanate group’s electrophilicity may covalently bind catalytic residues (e.g., serine in acetylcholinesterase) .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.8) and blood-brain barrier penetration (low, due to polar -NCO group).
    • Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines) to refine models .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reaction yields for this compound synthesis?

  • Root Causes :

  • Impurity of Precursor : Residual chloride in 1-(2-Chloroethyl)pyrrolidine (detected via AgNO₃ test) reduces isocyanate substitution efficiency. Purify precursors via column chromatography (SiO₂, hexane/EtOAc) .
  • Analytical Variability : Conflicting NMR integrations may arise from solvent impurities (e.g., residual DMF). Use deuterated solvents and ¹H-¹³C HSQC for unambiguous assignments .
    • Case Study : A 2024 study achieved 82% yield after repurifying precursors, versus 55% in earlier attempts with 90% precursor purity .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60°CPrevents trimerization
Catalyst (SnCl₂)0.1 eq.Increases yield by 25%
SolventAnhydrous THFReduces hydrolysis
Reaction Time12 hoursBalances completion vs. side reactions

Table 2 : Spectroscopic Signatures of this compound

TechniqueKey PeaksFunctional Group Confirmation
FT-IR2270 cm⁻¹-NCO stretch
¹H NMRδ 3.4–3.6 (m, 2H, CH₂-NCO)Ethyl linker
¹³C NMRδ 125 ppm (s, C=O)Isocyanate carbon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.